Einecs 262-223-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Silica, vitreous, is a form of silicon dioxide (SiO₂) and is commonly found in nature as quartz. It is widely used in various industries due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Silica, vitreous, can be synthesized through several methods, including:

Sol-Gel Process: This method involves the hydrolysis and condensation of silicon alkoxides (e.g., tetraethyl orthosilicate) in the presence of water and a catalyst. The resulting gel is then dried and heated to form vitreous silica.

Flame Hydrolysis: Silicon tetrachloride (SiCl₄) is vaporized and reacted with hydrogen and oxygen in a flame, producing silica particles that are then fused to form vitreous silica.

Chemical Vapor Deposition (CVD): Silicon-containing gases (e.g., silane, SiH₄) are decomposed at high temperatures to deposit a thin layer of silica on a substrate.

Industrial Production Methods

In industrial settings, vitreous silica is often produced using the flame hydrolysis method due to its efficiency and scalability. The process involves the continuous feeding of silicon tetrachloride into a hydrogen-oxygen flame, where it reacts to form silica particles. These particles are then collected and fused to form a solid vitreous silica product.

Analyse Des Réactions Chimiques

Types of Reactions

Silica, vitreous, can undergo various chemical reactions, including:

Oxidation: Silica is generally resistant to oxidation due to its stable SiO₂ structure.

Reduction: Silica can be reduced to silicon in the presence of strong reducing agents, such as magnesium or aluminum, at high temperatures.

Substitution: Silica can react with certain chemicals to form substituted silicates. For example, it can react with sodium hydroxide to form sodium silicate.

Common Reagents and Conditions

Oxidation: Typically, no specific reagents are required as silica is already in its oxidized form.

Reduction: Strong reducing agents like magnesium or aluminum are used at high temperatures (above 1000°C).

Substitution: Sodium hydroxide (NaOH) is commonly used in aqueous solutions at elevated temperatures.

Major Products Formed

Reduction: Silicon (Si) and magnesium oxide (MgO) or aluminum oxide (Al₂O₃).

Substitution: Sodium silicate (Na₂SiO₃).

Applications De Recherche Scientifique

Silica, vitreous, has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst support and in chromatography for separating and analyzing compounds.

Biology: Employed in the preparation of biosensors and as a substrate for cell culture.

Medicine: Utilized in drug delivery systems and as a component in dental materials.

Industry: Used in the production of glass, ceramics, and as a filler in rubber and plastics.

Mécanisme D'action

The mechanism by which silica, vitreous, exerts its effects depends on its application. For example:

Catalysis: Silica acts as a support material, providing a large surface area for catalytic reactions.

Drug Delivery: Silica nanoparticles can encapsulate drugs and release them in a controlled manner.

Biosensors: Silica substrates can immobilize biomolecules, allowing for the detection of specific analytes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quartz: Another form of silicon dioxide with a crystalline structure.

Fused Silica: Similar to vitreous silica but produced by melting high-purity quartz.

Silica Gel: Amorphous form of silicon dioxide used as a desiccant.

Uniqueness

Vitreous silica is unique due to its amorphous structure, which provides different physical and chemical properties compared to its crystalline counterparts. It has a higher thermal stability and lower thermal expansion, making it suitable for high-temperature applications.

Propriétés

Numéro CAS |

60412-98-8 |

|---|---|

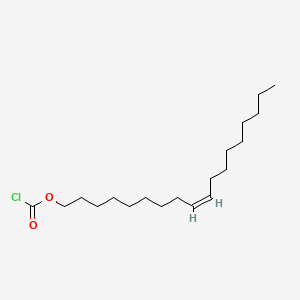

Formule moléculaire |

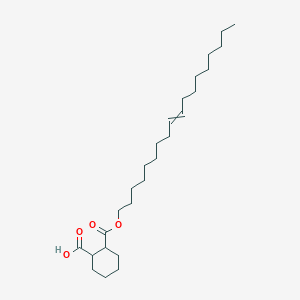

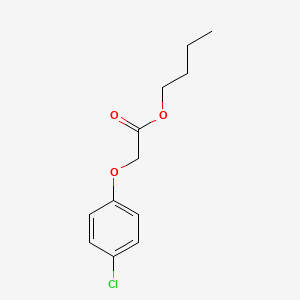

C26H46O4 |

Poids moléculaire |

422.6 g/mol |

Nom IUPAC |

2-octadec-9-enoxycarbonylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C26H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28/h9-10,23-24H,2-8,11-22H2,1H3,(H,27,28) |

Clé InChI |

LWMJNFRARYGRPV-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCC=CCCCCCCCCOC(=O)C1CCCCC1C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)

![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)

![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)

![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)

![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)